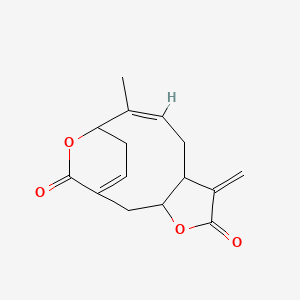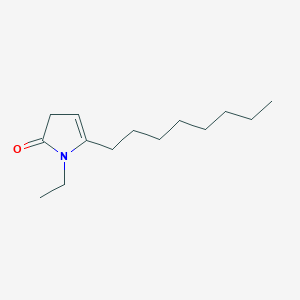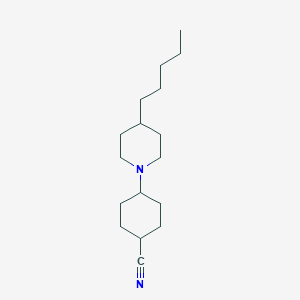
4-(4-Pentylpiperidin-1-yl)cyclohexane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Pentylpiperidin-1-yl)cyclohexane-1-carbonitrile is an organic compound that belongs to the class of cyclohexylamines It features a cyclohexane ring substituted with a piperidine ring and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pentylpiperidin-1-yl)cyclohexane-1-carbonitrile typically involves the reaction of 4-pentylpiperidine with cyclohexanone followed by the introduction of a nitrile group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process might include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Pentylpiperidin-1-yl)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
4-(4-Pentylpiperidin-1-yl)cyclohexane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Pentylpiperidin-1-yl)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s biological activity. The piperidine ring may also play a role in modulating the compound’s effects by interacting with various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Piperidinocyclohexanecarbonitrile: Shares a similar structure but lacks the pentyl group.
Cyclohexylamine: Contains a cyclohexane ring with an amine group but lacks the piperidine ring and nitrile group.
Piperidine: A simpler structure with only the piperidine ring.
Uniqueness
4-(4-Pentylpiperidin-1-yl)cyclohexane-1-carbonitrile is unique due to the combination of the cyclohexane ring, piperidine ring, and nitrile group, which imparts distinct chemical and biological properties. The presence of the pentyl group further differentiates it from other similar compounds, potentially enhancing its interactions and applications in various fields.
Propiedades
Número CAS |
84484-28-6 |
|---|---|
Fórmula molecular |
C17H30N2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
4-(4-pentylpiperidin-1-yl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C17H30N2/c1-2-3-4-5-15-10-12-19(13-11-15)17-8-6-16(14-18)7-9-17/h15-17H,2-13H2,1H3 |
Clave InChI |
JOSKKFKJVUUGHE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCN(CC1)C2CCC(CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


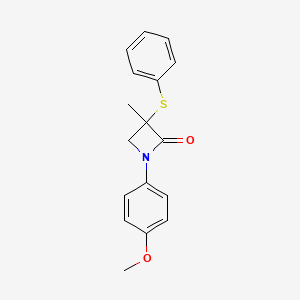
![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)

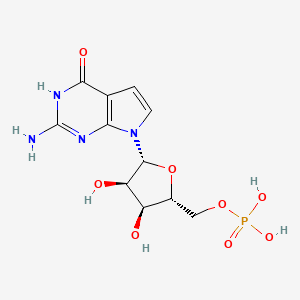
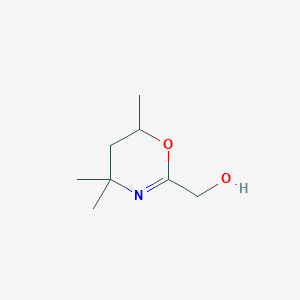
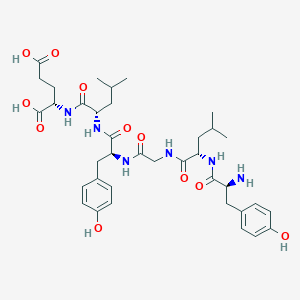

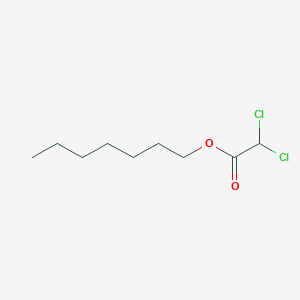
![3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14410029.png)
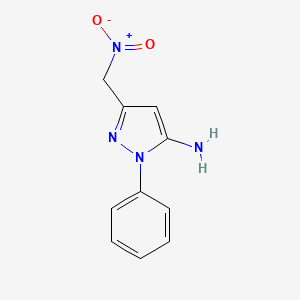
![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)
